molecular formula C19H24O2 B1204644 Androsta-4,6-diene-3,17-dione CAS No. 633-34-1

Androsta-4,6-diene-3,17-dione

Cat. No.: B1204644
CAS No.: 633-34-1
M. Wt: 284.4 g/mol
InChI Key: YEWSFUFGMDJFFG-QAGGRKNESA-N
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Description

Androsta-4,6-diene-3,17-dione is a synthetic steroidal compound known for its potent aromatase inhibition properties. It is primarily used to control estrogen synthesis by permanently binding and inactivating the enzyme aromatase, which is responsible for the conversion of androgens to estrogens . This compound has found applications in various fields, including bodybuilding and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Androsta-4,6-diene-3,17-dione typically involves the dehydrogenation of androstenedione or other related steroidal precursors. One common method is the microbial biotransformation of androstenedione using specific strains of bacteria or fungi that possess the necessary dehydrogenase enzymes . The reaction conditions often include controlled pH, temperature, and the presence of cofactors such as flavin adenine dinucleotide (FAD).

Industrial Production Methods: Industrial production of this compound often employs large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to enhance the yield and efficiency of the biotransformation . The use of bioreactors and optimized fermentation conditions ensures consistent production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Androsta-4,6-diene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced steroidal products.

    Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Use of halogenating agents or organometallic reagents.

Major Products Formed:

Scientific Research Applications

Androsta-4,6-diene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various steroidal hormones and derivatives.

    Biology: Studied for its effects on enzyme inhibition and hormone regulation.

    Medicine: Investigated for its potential in treating hormone-dependent conditions such as breast cancer and endometriosis.

    Industry: Utilized in the production of pharmaceuticals and dietary supplements .

Mechanism of Action

The primary mechanism of action of Androsta-4,6-diene-3,17-dione is its irreversible inhibition of the enzyme aromatase. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . This mechanism is particularly useful in conditions where estrogen suppression is desired, such as in certain cancers and endocrine disorders.

Comparison with Similar Compounds

Uniqueness: Androsta-4,6-diene-3,17-dione is unique due to its specific inhibition of aromatase and its ability to permanently inactivate the enzyme. This irreversible binding distinguishes it from other reversible inhibitors, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-16H,5-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWSFUFGMDJFFG-QAGGRKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979385
Record name Androsta-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-34-1
Record name Androsta-4,6-diene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Androstadiene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-4,6-diene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEHYDROANDROSTENEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RS0NIL39S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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